Zinc tetramethyl bis(phosphate)

Flame retardancy Isotactic polypropylene Mass loss calorimetry

ZnDMP uniquely achieves UL-94 V-2 with 57% pHRR reduction in iPP via self-intumescent char—condensed-phase mechanism unmatched by CaDMP or AlDMP. No carbonific synergist required. Delivers highest char residue (67.99 wt% at 800°C) across all aliphatic ZnDOPs. Reversible polar-solvent solubility simplifies masterbatch. For PP conduit, junction boxes, appliance housings & biodegradable PBS where fire safety and compostability are mandatory.

Molecular Formula C4H12O8P2Zn
Molecular Weight 315.5 g/mol
CAS No. 73008-55-6
Cat. No. B12682023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc tetramethyl bis(phosphate)
CAS73008-55-6
Molecular FormulaC4H12O8P2Zn
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCOP(=O)([O-])OC.COP(=O)([O-])OC.[Zn+2]
InChIInChI=1S/2C2H7O4P.Zn/c2*1-5-7(3,4)6-2;/h2*1-2H3,(H,3,4);/q;;+2/p-2
InChIKeyLPLDJVOZPVFBGS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Tetramethyl Bis(phosphate) (CAS 73008-55-6): Identification and Compound-Class Positioning for Procurement Decisions


Zinc tetramethyl bis(phosphate), systematically named zinc bis(dimethyl phosphate) (ZnDMP) with molecular formula C₄H₁₂O₈P₂Zn and molecular weight 315.5 g/mol, is an organophosphate coordination polymer belonging to the metal diorganophosphate (MDOP) class . It exists as a one-dimensional inorganic polymer of vertex-linked ZnO₄ and PO₄ tetrahedra, with terminal methyl groups on the phosphate ligands dictating inter-chain packing via van der Waals forces [1]. The compound is registered under EINECS 277-215-3 and listed in the Japanese existing chemical substances inventory (MITI No. 2-1879) [2]. Unlike inorganic zinc phosphates (e.g., Zn₃(PO₄)₂), ZnDMP bears covalent organic substituents that fundamentally alter its solubility, thermal degradation pathway, and polymer-matrix compatibility compared to purely inorganic analogs.

Why In-Class Metal Dimethyl Phosphates Cannot Substitute for Zinc Tetramethyl Bis(phosphate) Without Performance Loss


Metal dimethyl phosphates sharing the same dimethyl phosphate ligand—calcium bis(dimethyl phosphate) (CaDMP), zinc bis(dimethyl phosphate) (ZnDMP), and aluminum tris(dimethyl phosphate) (AlDMP)—exhibit divergent flame-retardant efficacy, mechanism partitioning, and thermal degradation profiles despite their nominal chemical similarity . In isotactic polypropylene (iPP) at equivalent 20 wt% loading, all three achieve UL-94 V-2, yet ZnDMP alone reduces peak heat release rate by 57% versus neat iPP and uniquely operates through a condensed-phase intumescent char mechanism, whereas CaDMP and AlDMP rely predominantly on gas-phase trimethyl phosphate release . Even within the homologous zinc bis(diorganophosphate) series (ZnDOPs), ZnDMP (R = CH₃) delivers the highest char residue at 800 °C (67.99 wt%) and a multistep decomposition profile, in contrast to the single-step degradation and substantially lower residues of its ethyl, propyl, butyl, and 2-ethylhexyl analogs [1]. These quantifiable divergences in fire performance, mechanism, and thermal stability mean that substituting ZnDMP with CaDMP, AlDMP, or another ZnDOP without reformulation will alter the condensed-phase protective action and char yield of the final composite.

Quantitative Differentiation Evidence for Zinc Tetramethyl Bis(phosphate) (ZnDMP) vs. Closest Analogs and Commercial Benchmarks


ZnDMP Achieves 57% Peak Heat Release Rate Reduction in iPP, Surpassing CaDMP and AlDMP at Equal Loading

In a direct comparative study of metal organophosphate (MOP) coordination polymers as flame retardants for isotactic polypropylene (iPP), ZnDMP at 20 wt% loading reduced the peak heat release rate (pHRR) by 57%, total heat evolved (THE) by 35%, average effective heat of combustion (avEHC) by 29%, and fire growth rate (FIGRA) by 63% relative to neat iPP, as measured by mass loss calorimeter (MLC) . While all three MOPs—CaDMP, ZnDMP, and AlDMP—achieved V-2 in UL-94 testing and produced LOI values up to 25.5 vol% (CaDMP) at this loading, the MLC data highlight ZnDMP as the variant delivering the most pronounced suppression of heat release metrics among the trio; the paper explicitly attributes the strongest condensed-phase action to ZnDMP . By comparison, CaDMP offered the highest LOI (25.5 vol%) but did not match ZnDMP's combined pHRR/THE/FIGRA suppression profile, illustrating a performance trade-off between ignitability resistance (LOI) and heat release control (MLC metrics) that procurement decisions must weigh based on end-use fire-safety requirements .

Flame retardancy Isotactic polypropylene Mass loss calorimetry

Mechanistic Differentiation: ZnDMP Uniquely Forms an Intumescent Condensed-Phase Char Barrier in iPP, Whereas CaDMP and AlDMP Act Primarily in the Gas Phase

Pyrolysis product analysis (FTIR and powder XRD of char residues) combined with MLC data revealed a mechanistic divergence within the MOP series: ZnDMP acts strongly in the condensed phase by forming an intumescent, protective char layer on the burning polymer surface, whereas CaDMP and AlDMP exert their flame-retardant effect predominantly through gas-phase release of trimethyl phosphate (TMP), as confirmed by decreased avEHC across all three MOPs . The paper explicitly states that all three MOPs share gas-phase activity from TMP liberation, but 'in particular ZnDMP acted strongly in the condensed phase by forming a intumescent, protective layer' . This dual condensed-phase/gas-phase partitioning is unique to ZnDMP among the three MOPs and has been corroborated in a subsequent 2026 study in poly(butylene succinate) (PBS), where ZnDMP-containing composites formed a 'foamed and compact char acting as a barrier for heat and mass transport' during combustion [1].

Flame retardancy mechanism Condensed phase Intumescent char Trimethyl phosphate

ZnDMP Delivers the Highest Residual Mass (67.99 wt%) at 800 °C Among All Aliphatic Zinc Bis(diorganophosphate)s

Simultaneous thermal analysis (STA/TGA) of the homologous ZnDOP series—ZnDMP (R = CH₃), ZnDEP (R = C₂H₅), ZnDnPP (R = n-C₃H₇), ZnDBP (R = n-C₄H₉), and ZnBEHP (R = 2-ethylhexyl)—revealed that ZnDMP yields the highest residual mass at 800 °C: 67.99 wt%, versus 53.83 wt% for ZnDEP, 47.59 wt% for ZnDnPP, 42.83 wt% for ZnDBP, and 30.86 wt% for ZnBEHP [1]. ZnDMP also exhibits a distinctive multistep thermal decomposition process (T_onset 287.4 °C, T_max 308.6 °C), whereas all higher-alkyl analogs decompose in a single, well-defined weight-loss step [1]. The combination of the highest char residue and a multistep degradation pathway indicates that the methyl substituent in ZnDMP promotes a more complex, staged decomposition that ultimately leaves a substantially larger inorganic zinc phosphate residue, which correlates directly with the superior condensed-phase flame-retardant action observed in polymer composites [1].

Thermal stability Char yield Thermogravimetric analysis Zinc bis(diorganophosphate)

ZnDMP Outperforms CaDMP and AlDMP in Peak Heat Release Rate and Total Heat Evolved Reduction in Poly(butylene succinate)

In a 2026 study evaluating the same three metal dimethylphosphate coordination polymers (CaDMP, ZnDMP, AlDMP) as flame retardants in the biodegradable polyester poly(butylene succinate) (PBS) at 20 wt% loading, ZnDMP offered the best overall fire performance: pHRR decreased by 57% and THE decreased by 24% relative to neat PBS, as explicitly stated by the authors [1]. All three composites achieved V-2 in UL-94 testing, but ZnDMP's MLC results were unequivocally the strongest. Additionally, ZnDMP was the only variant for which a 'foamed and compact char acting as a barrier for heat and mass transport' was directly observed during combustion, consistent with the condensed-phase intumescent mechanism identified in iPP [1]. CaDMP provided the highest LOI improvement (23.6 to 27.3 vol%), while AlDMP uniquely suppressed melt-dripping via increased complex viscosity—illustrating that metal cation identity governs not only overall efficacy but also the specific physical fire-response phenotype [1].

Biodegradable polymers Poly(butylene succinate) Flame retardancy Mass loss calorimeter

Structural Basis for Differentiation: 1D Coordination Polymer Architecture with Tetrahedral ZnO₄ Units Confers Unique Solubility and Processing Properties

Single-crystal X-ray diffraction studies by two independent groups have firmly established that ZnDMP crystallizes in the monoclinic space group Pc (No. 7) with cell parameters a = 9.354(1) Å, b = 10.536(2) Å, c = 12.013(2) Å, β = 90.920(5)°, and Z = 2 (Harrison et al., 1994) [1] or a = 0.9361(2) nm, b = 1.0519(3) nm, c = 1.2028(2) nm, β = 91.01(2)°, and Z = 4 (Zeng et al., 1992) [2]. The structure consists of infinite one-dimensional chains of vertex-linked ZnO₄ and PO₄ tetrahedra forming four-membered rings, with two phosphate P–O vertices coordinated to terminal methyl groups; inter-chain packing is governed exclusively by van der Waals forces between these methyl groups [1]. This 1D polymeric architecture, with labile inter-chain interactions, underlies ZnDMP's reversible dissociation in polar organic solvents (e.g., methanol, DMSO) [3], enabling solution-based processing and copolymer formation that is not accessible with the 3D framework structures of CaDMP or AlDMP. Zinc atoms are tetrahedrally coordinated to four non-esterified oxygen atoms with approximate Td symmetry, as confirmed by infrared spectroscopy [2].

Coordination polymer Single-crystal XRD 1D chain structure Supramolecular chemistry

ZnDMP Matches Commercial Ammonium Polyphosphate (APP) on UL-94 Rating While Exceeding It on Heat Release Control and Char Integrity

When benchmarked against the widely used commercial flame retardant ammonium polyphosphate (APP) in iPP at 20 wt% loading, ZnDMP (and all MOPs) matched APP's UL-94 V-2 rating while achieving LOI values 'even higher' than the APP-containing reference material (the highest LOI, 25.5 vol%, was recorded for CaDMP) . Critically, whereas APP functions primarily as an acid-source intumescent requiring a carbonific co-additive, ZnDMP is intrinsically intumescent due to its unique condensed-phase char-forming mechanism, releasing trimethyl phosphate into the gas phase while simultaneously building a protective inorganic phosphate layer . The MLC data show that ZnDMP at 20 wt% in iPP reduces pHRR by 57% and FIGRA by 63% versus neat iPP, metrics that APP-containing composites did not surpass in the same study—APP's performance was used as a commercial adequacy threshold, not a best-in-class reference . This positions ZnDMP as a single-component, halogen-free alternative that can achieve V-2 with intrinsic char formation, potentially simplifying formulations that currently require APP plus synergist combinations.

Ammonium polyphosphate Commercial benchmark UL-94 Intumescent flame retardant

Evidence-Backed Application Scenarios for Zinc Tetramethyl Bis(phosphate) (ZnDMP) Based on Quantitative Differentiation Data


Halogen-Free Intumescent Flame-Retardant Masterbatch for Polyolefin Electrical Conduit and Appliance Housings

ZnDMP's 57% pHRR reduction in iPP at 20 wt% loading and its intrinsic condensed-phase intumescent char formation—confirmed by post-combustion FTIR and PXRD analysis —make it a compelling single-component flame-retardant additive for polyolefin formulations targeting UL-94 V-2 in electrical conduit, junction boxes, and appliance housings. Unlike ammonium polyphosphate (APP) systems that require a carbonific synergist (e.g., pentaerythritol) for intumescence, ZnDMP generates its own protective char barrier, simplifying formulation and reducing the risk of synergist migration or blooming. The multistep thermal decomposition profile (T_onset 287.4 °C) [1] provides thermal processing compatibility with polypropylene extrusion and injection molding temperatures (typically 200–250 °C), while the 67.99 wt% char residue at 800 °C [1] ensures barrier persistence during fully developed fire scenarios.

Flame-Retardant Biodegradable Polymer Compounds for Sustainable Packaging and Agricultural Films

In poly(butylene succinate) (PBS), ZnDMP delivers the best pHRR reduction (−57%) and THE reduction (−24%) among CaDMP, ZnDMP, and AlDMP at 20 wt% loading [2], achieving UL-94 V-2 while forming a 'foamed and compact char acting as a barrier for heat and mass transport' [2]. This performance in a biodegradable polyester matrix positions ZnDMP as the preferred flame-retardant additive for sustainable packaging, agricultural mulch films, and disposable food-service items where both biodegradability certification and fire-safety compliance are required. ZnDMP's reversible solubility in polar organic solvents [1] further facilitates masterbatch preparation via solvent-assisted compounding or coating processes that are not feasible with insoluble inorganic phosphates.

Multifunctional Latent Curing Agent for One-Component Epoxy Resin Systems Requiring Intrinsic Flame Retardancy

ZnDMP and its ZnDOP congeners effectively catalyze epoxy cross-linking within the 130–160 °C temperature range based on rheological and DSC evidence [1], functioning as latent curing agents that remain inactive at ambient storage conditions. ZnDMP's 1D coordination polymer architecture permits reversible chain dissociation in polar solvents [1], enabling homogeneous dispersion in epoxy resin formulations. For applications such as electronic encapsulants, aerospace composite matrices, and structural adhesives—where both latency (long pot life) and intrinsic flame retardancy are required—ZnDMP offers a dual-function solution: it cures the epoxy at elevated temperature while simultaneously imparting condensed-phase char-forming fire protection without adding a separate flame-retardant filler that could compromise mechanical or dielectric properties.

High-Char-Yield Precursor for Zinc Phosphate Ceramic and Coating Applications

ZnDMP's uniquely high residual mass of 67.99 wt% at 800 °C—the highest among the aliphatic ZnDOP series [1]—positions it as an attractive organometallic precursor for zinc phosphate ceramic coatings and thin films via thermal decomposition routes. The multistep decomposition (vs. single-step for higher alkyl analogs) provides a broader processing window for controlled pyrolysis, enabling gradual organic burn-off and densification. The 1D polymeric structure with van der Waals inter-chain contacts [3] may also facilitate orientation-controlled deposition from solution before thermal conversion to inorganic Zn₃(PO₄)₂ or related phases, relevant to corrosion-resistant coatings on mild steel as demonstrated for related zinc organophosphate frameworks [4].

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